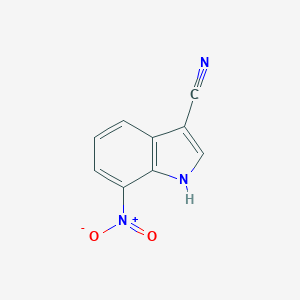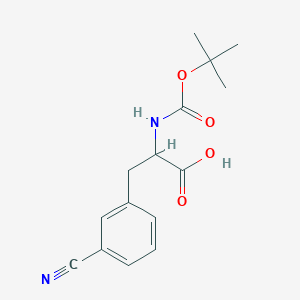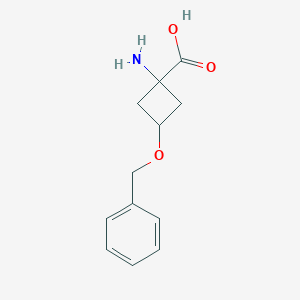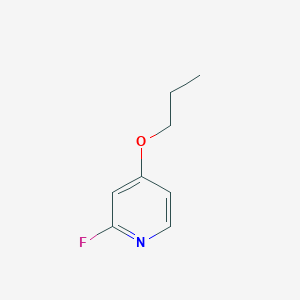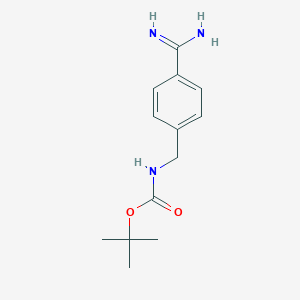
4-Boc-aminomethylbenzamidine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-aminomethylbenzamidine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, either in aqueous or anhydrous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same Boc protection strategy, ensuring high yield and purity through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions
4-Boc-aminomethylbenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are substituted benzamidines.
Deprotection Reactions: The major product is the free amine, 4-aminomethylbenzamidine.
科学研究应用
4-Boc-aminomethylbenzamidine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: It is used in the study of enzyme inhibition, particularly serine proteases.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticonvulsant activities.
Industry: It is utilized in the development of biochemical assays and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-Boc-aminomethylbenzamidine involves its interaction with specific molecular targets, primarily enzymes. It acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition is crucial in regulating various biological processes and has therapeutic implications .
相似化合物的比较
Similar Compounds
Benzamidine: The parent compound, known for its enzyme inhibition properties.
4-Aminomethylbenzamidine: The deprotected form of 4-Boc-aminomethylbenzamidine, also an enzyme inhibitor.
N-Boc-protected Amines: A class of compounds with similar Boc protection used in organic synthesis.
Uniqueness
This compound is unique due to its dual functionality: the Boc group provides protection during synthetic processes, while the benzamidine moiety offers biological activity. This combination makes it a valuable compound in both synthetic and biological research .
属性
IUPAC Name |
tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMMNTYOXBYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-15-3 | |
| Record name | 162696-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


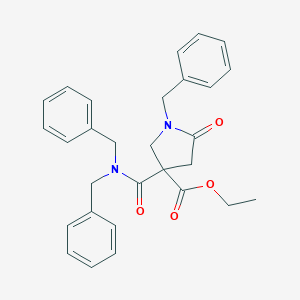
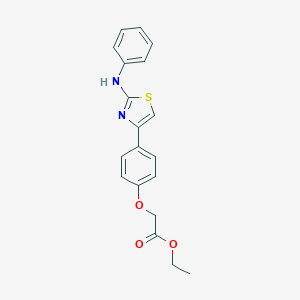
![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
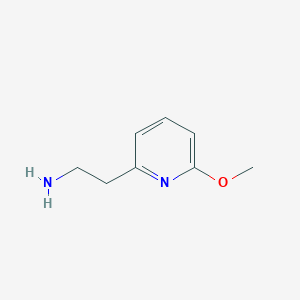
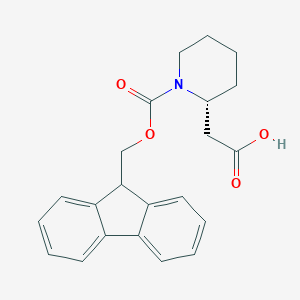
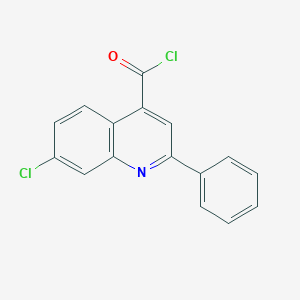
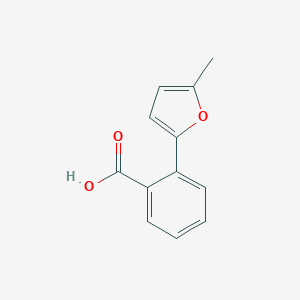
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
